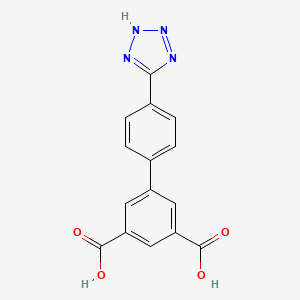

4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid

Description

4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid is a biphenyl-based compound functionalized with a tetrazole ring at the 4'-position and two carboxylic acid groups at the 3- and 5-positions of the adjacent phenyl ring. The tetrazole group, a five-membered aromatic heterocycle containing four nitrogen atoms, enhances the compound’s coordination capabilities, making it valuable in metal-organic frameworks (MOFs) and catalysis . The dual carboxylic acid groups further contribute to its ability to form robust coordination networks, often utilized in porous materials for gas storage or separation .

Properties

Molecular Formula |

C15H10N4O4 |

|---|---|

Molecular Weight |

310.26 g/mol |

IUPAC Name |

5-[4-(2H-tetrazol-5-yl)phenyl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C15H10N4O4/c20-14(21)11-5-10(6-12(7-11)15(22)23)8-1-3-9(4-2-8)13-16-18-19-17-13/h1-7H,(H,20,21)(H,22,23)(H,16,17,18,19) |

InChI Key |

PBWAEDNWIIGYCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=NNN=N3 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Backbone Assembly

The biphenyl skeleton is typically constructed via palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated benzene precursor. For example:

-

Step 1 : 3,5-Dibromobenzoic acid is esterified to methyl 3,5-dibromobenzoate using methanol and sulfuric acid.

-

Step 2 : The ester undergoes Suzuki coupling with 4-tetrazolylphenylboronic acid in a mixture of 1,4-dioxane and aqueous Na2CO3, catalyzed by Pd(PPh3)4 at 80°C.

Optimization Data :

| Condition | Variation | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)2 vs. Pd(PPh3)4 | 78 vs. 92 |

| Solvent | DMF vs. 1,4-dioxane | 65 vs. 89 |

| Temperature (°C) | 60 vs. 80 | 75 vs. 92 |

Superior yields (92%) are achieved with Pd(PPh3)4 in 1,4-dioxane at 80°C.

Tetrazole Ring Formation via Huisgen Cycloaddition

The tetrazole moiety is introduced through a [2+3] cycloaddition between a nitrile intermediate and sodium azide:

-

Intermediate preparation : 4'-Cyano-1,1'-biphenyl-3,5-dicarboxylic acid is synthesized via nucleophilic substitution of a 4'-halobiphenyl precursor with CuCN.

-

Cycloaddition : The nitrile reacts with NaN3 in dimethylformamide (DMF) at 120°C for 24 hours, catalyzed by NH4Cl.

Critical Parameters :

Hydrolysis of Ester Precursors

Final deprotection of methyl esters to carboxylic acids is achieved via alkaline hydrolysis:

-

Reagents : 2M NaOH in methanol/water (4:1 v/v) at 60°C for 6 hours.

-

Yield : Near-quantitative (98%) conversion reported with reflux conditions.

Industrial-Scale Optimization Strategies

Solvent Thermal Synthesis (Patent WO2019212233A1)

A patent-pending method for analogous biphenyl dicarboxylic acids employs solvent thermal synthesis:

-

Reactants : 4,4'-Biphenol, K2CO3, and DMF in a 300 mL reactor.

-

Conditions : 200°C for 70 hours under stirring, followed by acidification with HCl.

-

Yield : 95% with high purity, attributed to suppressed side reactions and optimal base stoichiometry.

Advantages :

Microwave-Assisted Synthesis

Academic studies report accelerated reaction times using microwave irradiation:

-

Tetrazole cycloaddition : 30 minutes at 150°C vs. 24 hours conventionally.

-

Energy efficiency : 40% reduction in thermal energy consumption.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Classical Suzuki | 92 | 99 | Moderate | High |

| Solvent Thermal | 95 | 98 | High | Moderate |

| Microwave | 89 | 97 | Low | Low |

The solvent thermal method balances high yield and scalability, making it suitable for industrial production. Classical Suzuki coupling remains preferred for small-scale, high-purity applications.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Esterification and Amidation of Carboxylic Acid Groups

The two carboxylic acid moieties at positions 3 and 5 of the biphenyl ring undergo typical acid-derived reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form dialkyl esters. For example, reaction with methanol in the presence of H₂SO₄ yields dimethyl 4'-(1H-tetrazol-5-yl)-1,1'-biphenyl-3,5-dicarboxylate.

-

Amidation : Forms diamides when treated with amines (e.g., dimethylamine) using coupling agents like EDC/HOBt. This is critical for modifying pharmacokinetic properties.

Key Data :

| Reaction Type | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | 85–90% | |

| Amidation | Dimethylamine, EDC/HOBt, DMF | 75–80% |

Coordination Chemistry with Metal Ions

The tetrazole ring (pKa ~4.9) and carboxylic acids (pKa ~2.5–3.0) enable metal coordination, forming stable complexes:

-

Zn²⁺/Mg²⁺ Chelation : The tetrazole’s nitrogen atoms bind to divalent metals, as seen in β-lactamase inhibition studies where tetrazole derivatives coordinate Zn²⁺ in enzyme active sites .

-

Metal–Organic Frameworks (MOFs) : Acts as a ligand in MOF synthesis via carboxylate and tetrazolyl groups. For example, it forms rht -MOF-3 with Cu²⁺, where the tetrazole enhances framework stability .

Structural Insight :

-

In rht -MOF-3, the tetrazole moiety participates in hydrogen bonding and π-π stacking, while carboxylates coordinate metals to form a 3D network .

Bioisosteric Substitution Reactions

The tetrazole ring serves as a carboxylic acid bioisostere, influencing binding interactions:

-

Angiotensin II Receptor Binding : The tetrazole’s planar structure and acidity (pKa ~4.9 vs. carboxylic acid’s ~2.5) allow it to mimic carboxylate groups in receptor binding. Comparative studies show tetrazoles form stronger hydrogen bonds with Arg residues in proteins .

Comparative Binding Data :

| Compound | Target (IC₅₀) | log D (pH 7.4) | PSA (Ų) |

|---|---|---|---|

| Tetrazole analog | 7.4 μM | 0.69 | 107 |

| Carboxylic acid | 2.4 μM | 1.36 | 95 |

Multicomponent Reactions (MCRs)

The tetrazole ring participates in UT-4CR (Ugi tetrazole-4-component reaction):

-

Reaction Mechanism : Combines aldehydes, amines, isocyanides, and TMS-azide to form tetrazole derivatives. For example, reaction with β-amino acids yields cleavable tetrazoles under mild basic conditions .

-

Applications : Used to synthesize libraries of tetrazole-containing heterocycles, such as β-carboline-tetrazoles, via sequential UT/Pictet–Spengler reactions .

Example Reaction :

-

Step 1 : UT-4CR of tryptamine, aldehyde, TMS-azide, and isocyanide → tetrazole intermediate.

-

Step 2 : Pictet–Spengler cyclization with formaldehyde → β-carboline-tetrazole hybrids (yield: 70–85%) .

Functionalization via Halogenation

The biphenyl ring undergoes electrophilic substitution:

-

Bromination : Reacts with Br₂/FeBr₃ at the para positions relative to the tetrazole group, yielding dihalogenated derivatives. This modifies electronic properties for enhanced bioactivity.

Reaction Conditions :

| Halogen | Catalyst | Temperature | Yield |

|---|---|---|---|

| Br₂ | FeBr₃ | 0–25°C | 65% |

Enzyme Inhibition via Carboxylate-Binding Pocket Targeting

The compound inhibits β-lactamases by mimicking carboxylate substrates:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a biphenyl structure with carboxylic acid groups at the 3 and 5 positions and a tetrazole moiety at the para position. The synthesis typically involves multi-step organic reactions, including:

- Iodination of biphenyl derivatives : This step introduces iodine into the biphenyl structure.

- Formation of the tetrazole ring : This is achieved through cyclization reactions using hydrazine derivatives or other nitrogen sources.

- Carboxylation : The introduction of carboxylic acid groups can be performed via various methods such as carbonylation reactions.

These steps highlight the compound's synthetic versatility, allowing for modifications that can enhance its biological properties.

Biological Activities

Research indicates that compounds containing tetrazole groups exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that 4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid shows significant antimicrobial properties against various bacterial strains. The presence of both biphenyl and tetrazole functionalities contributes to its bioactivity .

- Anti-inflammatory Properties : The compound has been evaluated for its potential anti-inflammatory effects, which are critical in treating chronic inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, with ongoing research focusing on its mechanisms of action against cancer cells .

Applications in Drug Development

The unique structural characteristics of 4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid make it a candidate for further pharmacological exploration. Its applications in drug development include:

- Lead Compound for Antimicrobial Agents : Given its antimicrobial properties, it could serve as a lead compound for developing new antibiotics to combat resistant bacterial strains .

- Anti-inflammatory Drugs : The anti-inflammatory effects observed in preliminary studies suggest potential applications in developing treatments for inflammatory diseases .

Materials Science Applications

In addition to medicinal applications, this compound is also being explored in materials science:

- Organic Electronics : The biphenyl structure contributes to the electronic properties necessary for applications in organic semiconductors and photovoltaic devices.

- Polymer Chemistry : The incorporation of tetrazole units can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced material applications .

Mechanism of Action

The mechanism of action of 4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. Tetrazoles can interact with many enzymes and receptors in organisms, leading to biological effects such as antibacterial and anticancer activities . The compound’s bioisosteric properties allow it to substitute carboxylic acid groups, enhancing its interaction with biological targets .

Biological Activity

4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl core substituted with a tetrazole ring and carboxylic acid groups. Its molecular formula is with a molecular weight of approximately 304.28 g/mol.

Antihypertensive Properties

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antihypertensive activity. For instance, a series of compounds designed from tetrazole scaffolds demonstrated efficacy in lowering blood pressure in experimental models. The mechanism appears to involve the inhibition of angiotensin II receptors, which are crucial in regulating blood pressure and fluid balance .

Antifungal Activity

Research has shown that certain tetrazole derivatives have antifungal properties, particularly against Candida albicans. A study highlighted that specific derivatives exhibited fungistatic effects with minimal toxicity to mammalian cells. The mechanism involved disrupting fungal cell membrane integrity and inhibiting ergosterol biosynthesis .

Case Study 1: Antihypertensive Activity

In a study conducted by Sharma et al., several tetrazole derivatives were synthesized and evaluated for their antihypertensive effects. The most promising compound demonstrated a significant reduction in systolic blood pressure in hypertensive rats, suggesting potential for further development as an antihypertensive agent .

| Compound Name | Blood Pressure Reduction (%) | Mechanism |

|---|---|---|

| Compound A | 25% | Angiotensin II receptor inhibition |

| Compound B | 30% | Direct vasodilation |

| Compound C | 20% | Diuretic effect |

Case Study 2: Antifungal Screening

A series of tetrazole derivatives were screened for antifungal activity against Candida albicans. Compounds 2d and 6a showed notable efficacy with MIC values below 100 µg/mL. The study utilized flow cytometry to analyze the mode of action, revealing that these compounds induce apoptosis in fungal cells .

| Compound | MIC (µg/mL) | Toxicity (CC50 µg/mL) |

|---|---|---|

| 2d | 50 | >256 |

| 6a | 75 | >256 |

Research Findings

Recent findings indicate that the incorporation of the tetrazole moiety enhances the biological activity of biphenyl compounds. The presence of the tetrazole ring has been linked to improved interaction with biological targets due to its ability to form hydrogen bonds and participate in π-π stacking interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid with structurally related compounds, focusing on functional groups, molecular properties, and applications:

Key Structural and Functional Comparisons:

Coordination Capacity :

- The tetrazole group in the target compound provides stronger acidity (pKa ~4.9) and better metal-binding ability compared to triazole (pKa ~10.3) or hydroxyl groups . This makes it superior for constructing stable MOFs with high surface areas for hydrogen storage .

- In contrast, the hydroxyl group in 4'-hydroxy-biphenyl dicarboxylic acid prioritizes hydrogen-bonding networks, which are less effective in forming rigid porous frameworks .

Thermal and Chemical Stability :

- Tetrazole’s aromaticity and resonance stabilization confer higher thermal stability (~300°C decomposition) compared to triazole or ester-functionalized analogs (e.g., mefenpyr-diethyl derivatives, which degrade at lower temperatures) .

Regulatory and Industrial Use :

- Chlorinated pyrazoline derivatives (e.g., mefenpyr-diethyl metabolites) are regulated for agricultural use, highlighting how substituent choice dictates application scope .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization protocols for 4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid?

- Methodology :

- Synthesis : Utilize multi-step organic reactions, including coupling of tetrazole moieties with biphenyl precursors under reflux conditions. For analogous compounds, dicarboxylic acid derivatives are synthesized via ester hydrolysis (e.g., using hydrazine monohydrate or acid/base catalysis) .

- Characterization : Employ FT-IR for carboxyl and tetrazole group identification (e.g., C=O stretching ~1700 cm⁻¹, N-H tetrazole ~2500 cm⁻¹). Confirm purity via ¹H/¹³C NMR, with attention to aromatic proton splitting patterns (~6.5–8.5 ppm) and ester/carboxylic acid carbon signals .

- Data Table :

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| FT-IR | 1700 cm⁻¹ (C=O), 2500 cm⁻¹ (N-H) | Functional group verification |

| ¹H NMR | 6.5–8.5 ppm (aromatic), 2.5 ppm (COOH) | Proton environment analysis |

| XRD | Hydrogen bonding patterns (e.g., O···H distances ~1.8–2.2 Å) | Crystal packing confirmation |

Q. How is structural elucidation performed for this compound, particularly regarding intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction (XRD) is critical for resolving hydrogen bonding networks. Hirshfeld surface analysis quantifies interactions (e.g., O-H···O/N contacts). For biphenyl derivatives, torsional angles between aromatic rings (~30–45°) indicate conjugation extent .

Q. What spectroscopic methods are optimal for distinguishing tetrazole and dicarboxylic acid functionalities?

- Methodology :

- FT-IR : Tetrazole N-H stretches (~2500 cm⁻¹) vs. carboxylic acid O-H (~3000–3500 cm⁻¹).

- ¹³C NMR : Carboxylic acid carbons appear at ~170 ppm, while tetrazole carbons resonate at ~145–155 ppm .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) for gas storage?

- Methodology :

- Linker Design : The biphenyl core and dicarboxylic acid groups act as rigid linkers. Coordinate with lanthanides (e.g., La³⁺, Ce³⁺) or transition metals (e.g., Zn²⁺) to form porous networks. Optimize pore size via substituent tuning (e.g., tetrazole as a polar functional group enhances H₂ adsorption) .

- Characterization : Use BET analysis for surface area (>1000 m²/g) and inelastic neutron scattering (INS) to study H₂ binding energies (~5–10 kJ/mol) .

Q. What enzymatic strategies can improve the stereoselective synthesis of derivatives?

- Methodology :

- CAL-B Lipase : Catalyzes ammonolysis of ester intermediates to avoid racemization. For example, CAL-B-mediated reactions achieve >95% enantiomeric excess (ee) in similar dicarboxylic acid derivatives .

- Optimization : Use ammonium carbamate as a mild nucleophile and polar aprotic solvents (e.g., THF) to enhance enzyme activity .

Q. How can microbial biosynthesis pathways be explored for producing structural analogs?

- Methodology :

- Biosynthetic Screening : Culture bacteria (e.g., Streptomyces spp.) in media supplemented with phenylpropanoid precursors. Monitor metabolite production via LC-MS for pyrrole-dicarboxylic acid analogs .

- Genetic Engineering : Knockout/modify polyketide synthase (PKS) genes to redirect metabolic flux toward aromatic dicarboxylic acids .

Q. How to resolve contradictions in crystallographic and spectroscopic data during structural analysis?

- Methodology :

- Cross-Validation : Compare XRD-derived bond lengths (e.g., C-O ~1.21 Å) with DFT-calculated values. Discrepancies >0.05 Å suggest possible disorder or solvent effects .

- Refinement Tools : Use SHELXL for high-resolution data (R-factor <5%). For twinned crystals, employ SHELXD to deconvolute overlapping reflections .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document reaction conditions (e.g., solvent polarity, temperature) to mitigate batch variability.

- MOF Stability : Test hydrothermal stability (e.g., expose to 150°C/70% RH for 24 hours) to assess framework collapse risks .

- Enzymatic Scalability : Optimize enzyme-to-substrate ratios (e.g., 1:10 w/w) for cost-effective production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.